5-(Benzyloxy)-1-nitrosoindoline
Description
5-(Benzyloxy)-1-nitrosoindoline is a nitroso-substituted indoline derivative characterized by a benzyloxy group at the 5-position and a nitroso (-NO) group at the 1-position of the indoline scaffold. These analogs exhibit diverse biological activities, including enzyme inhibition and interactions with neurodegenerative disease targets, as highlighted in the literature .
Properties
IUPAC Name |
1-nitroso-5-phenylmethoxy-2,3-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-16-17-9-8-13-10-14(6-7-15(13)17)19-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITLZWGJGRDMDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)OCC3=CC=CC=C3)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857570 | |
| Record name | 5-(Benzyloxy)-1-nitroso-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344904-57-0 | |
| Record name | 5-(Benzyloxy)-1-nitroso-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-1-nitrosoindoline typically involves the nitration of 5-(benzyloxy)indoline. The reaction conditions often include the use of nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is carried out at low temperatures to control the formation of the nitroso group.
Industrial Production Methods: While specific industrial production methods for 5-(Benzyloxy)-1-nitrosoindoline are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the nitrosating agents.
Types of Reactions:
Oxidation: 5-(Benzyloxy)-1-nitrosoindoline can undergo oxidation reactions, leading to the formation of corresponding nitro compounds.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of 5-(benzyloxy)-1-nitroindoline.
Reduction: Formation of 5-(benzyloxy)-1-aminoindoline.
Substitution: Formation of various substituted indoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Benzyloxy)-1-nitrosoindoline has found applications in several areas of scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-1-nitrosoindoline involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways are still under investigation, but its ability to modulate biological processes makes it a compound of interest in pharmacological research.
Comparison with Similar Compounds
Structural and Functional Differences
Key structural analogs and their distinguishing features are compared below:
Pharmacological and Chemical Properties
- Nitroso Group Impact: The nitroso (-NO) group in 5-(Benzyloxy)-1-nitrosoindoline introduces unique electronic and steric effects compared to carboxylic acid (compound 15) or methyl (compound in Table 2, ) substituents. Nitroso derivatives are known for their reactivity in redox processes, which may influence metabolic stability or target engagement .
- This suggests that substituent polarity and size critically modulate target affinity .
- Synthetic Accessibility : Compound 15’s high yield (98%) contrasts with the challenges of synthesizing nitroso derivatives, which often require controlled conditions to avoid side reactions .
Thermal and Physicochemical Stability
- Compound 15 exhibits a melting point of 193–195°C, reflecting high crystallinity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
